molecular formula C13H14O3S B13030653 5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one

5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one

Cat. No.: B13030653
M. Wt: 250.32 g/mol
InChI Key: JYOBVYPNYOBSQG-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a 4-(methylsulfinyl)phenyl group and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the furan ring and the 4-(methylsulfinyl)phenyl group.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-(methylsulfinyl)phenyl Group: The 4-(methylsulfinyl)phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the furan ring.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to convert the methylsulfinyl group to a methylthio group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-4-phenylfuran-2(5H)-one: Lacks the methylsulfinyl group, resulting in different chemical properties and reactivity.

    4-(Methylsulfinyl)phenylfuran-2(5H)-one: Lacks the two methyl groups at the 5-position, affecting its steric and electronic properties.

Uniqueness

5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one is unique due to the presence of both the methylsulfinyl group and the two methyl groups at the 5-position of the furan ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

5,5-dimethyl-4-(4-methylsulfinylphenyl)furan-2-one

InChI

InChI=1S/C13H14O3S/c1-13(2)11(8-12(14)16-13)9-4-6-10(7-5-9)17(3)15/h4-8H,1-3H3

InChI Key

JYOBVYPNYOBSQG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC(=O)O1)C2=CC=C(C=C2)S(=O)C)C

Origin of Product

United States

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